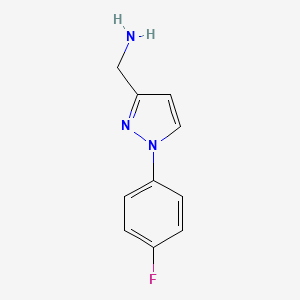

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine

Description

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound characterized by a fluorophenyl group at the 1-position and an aminomethyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.21 g/mol (based on its positional isomer in ). The compound has been assigned multiple CAS numbers across sources, including 1686130-35-7 and 1186091-07-5, though discrepancies in these identifiers suggest variations in synthesis batches or database entries . It is primarily utilized in research settings as a building block for pharmaceutical and materials science applications, though commercial availability is noted as discontinued .

Key structural features include:

- A 4-fluorophenyl group contributing to electronic modulation and lipophilicity.

- A pyrazole core enabling hydrogen bonding and π-π interactions.

- A primary amine at the 3-position, offering reactivity for further derivatization.

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

[1-(4-fluorophenyl)pyrazol-3-yl]methanamine |

InChI |

InChI=1S/C10H10FN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2 |

InChI Key |

NPLXCLIJTPVZEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole.

Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the pyrazole derivative is reacted with formaldehyde and a reducing agent such as sodium triacetoxyborohydride

Industrial Production Methods: Industrial production of (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of pyrazoline derivatives.

Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist at receptor sites, thereby altering cellular responses

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-based methanamine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Halogen Effects : Bromine substitution ([1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine) increases molecular weight and polarizability compared to fluorine, enhancing binding in hydrophobic pockets .

Positional Isomerism : The 3-yl vs. 4-yl methanamine isomers exhibit divergent steric and electronic profiles, impacting target selectivity .

Safety Profiles : N-methylation or methoxy groups (e.g., 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine) reduce acute toxicity but may limit reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.